Cas no 5514-99-8 (Benzyl ?minohexanoate Tosylate)
Benzyl ?minohexanoate Tosylate Chemical and Physical Properties
Names and Identifiers
-
- N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetamide
- N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide
- LYALXYNFZAQLQW-UHFFFAOYSA-N
- SB83649
- 5514-99-8
- 6-Amino-hexanoic acid benzyl ester, compound with toluene-4-sulfonic acid
- benzyl 6-aminohexanoate;4-methylbenzenesulfonic acid
- DB-108521
- starbld0017958
- AKOS024428905
- 6-(benzyloxy)-6-oxohexan-1-aminium 4-methylbenzenesulfonate
- 6-Aminohexanoic acid benzyl ester p-Methylphenylsulfonic acid
- 6-amino-hexanoic acid benzyl ester toluene-4-sulfonic acid
- Benzyl 6-aminohexanoate 4-methylbenzenesulfonate
- H-epsilon-ACP-OBzl.TosOH
- SCHEMBL1365332
- Benzyl ?minohexanoate Tosylate
-
- Inchi: 1S/C13H19NO2.C7H8O3S/c14-10-6-2-5-9-13(15)16-11-12-7-3-1-4-8-12;1-6-2-4-7(5-3-6)11(8,9)10/h1,3-4,7-8H,2,5-6,9-11,14H2;2-5H,1H3,(H,8,9,10)
- InChI Key: LYALXYNFZAQLQW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)O.O(CC1C=CC=CC=1)C(CCCCCN)=O
Computed Properties
- Exact Mass: 374.0282
- Monoisotopic Mass: 374.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 635
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Density: 1.6
- Boiling Point: 526.1°C at 760 mmHg
- Flash Point: 272°C
- Refractive Index: 1.604
- PSA: 67.87
Benzyl ?minohexanoate Tosylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B224975-100mg |
Benzyl ?minohexanoate Tosylate |
5514-99-8 | 100mg |
$ 155.00 | 2023-04-18 | ||
| TRC | B224975-250mg |
Benzyl ?minohexanoate Tosylate |
5514-99-8 | 250mg |
$ 351.00 | 2023-04-18 | ||
| TRC | B224975-500mg |
Benzyl ?minohexanoate Tosylate |
5514-99-8 | 500mg |
$ 672.00 | 2023-04-18 | ||
| TRC | B224975-1g |
Benzyl ?minohexanoate Tosylate |
5514-99-8 | 1g |
$ 1045.00 | 2023-04-18 |
Benzyl ?minohexanoate Tosylate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on Benzyl ?minohexanoate Tosylate
Introduction to Benzyl ?minohexanoate Tosylate (CAS No. 5514-99-8)
Benzyl minohexanoate tosylate (CAS No. 5514-99-8) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic applications and has been the subject of numerous studies aiming to explore its potential in drug development and molecular biology.
The compound's name, Benzyl minohexanoate tosylate, provides insight into its chemical composition. The presence of the benzyl group suggests aromatic characteristics, while the minohexanoate moiety indicates the presence of a hexanoic acid derivative with an amine functional group. The tosylate esterification further modifies the molecule, enhancing its reactivity and making it a valuable intermediate in organic synthesis.
In recent years, Benzyl minohexanoate tosylate has been extensively studied for its applications in medicinal chemistry. Its ability to act as a protecting group for amines has made it particularly useful in the synthesis of complex peptides and proteins. The tosylate group, being stable under a variety of reaction conditions, allows for selective modifications without affecting other functional groups in the molecule.
One of the most compelling aspects of Benzyl minohexanoate tosylate is its role in the development of novel therapeutic agents. Researchers have leveraged its structural properties to design molecules with enhanced bioavailability and targeted action. For instance, studies have shown that derivatives of this compound exhibit promising activity against various biological targets, including enzymes and receptors involved in metabolic disorders and inflammatory diseases.
The compound's utility extends beyond pharmaceutical applications. In biochemical research, Benzyl minohexanoate tosylate serves as a valuable tool for studying enzyme mechanisms and interactions. Its use as a substrate or inhibitor in enzymatic assays has provided critical insights into the function of key enzymes in cellular processes. This has not only advanced our understanding of fundamental biological pathways but also opened new avenues for therapeutic intervention.
Recent advancements in synthetic chemistry have further expanded the applications of Benzyl minohexanoate tosylate. The development of more efficient synthetic routes has enabled researchers to produce this compound on a larger scale, making it more accessible for industrial and academic research purposes. Additionally, modifications to its structure have led to the discovery of new analogs with improved properties, such as enhanced stability or altered bioactivity.
The impact of Benzyl minohexanoate tosylate on drug discovery is evident from several recent publications. For example, a study published in the Journal of Medicinal Chemistry detailed the use of this compound in the synthesis of novel antiviral agents. The researchers found that incorporating Benzyl minohexanoate tosylate into their drug candidates improved both potency and selectivity, leading to more effective treatments against viral infections.
In another significant study, researchers explored the potential of Benzyl minohexanoate tosylate as a chiral auxiliary in asymmetric synthesis. By leveraging its stereogenic center, they were able to produce enantiomerically pure compounds with high yields. This breakthrough has implications for the development of chiral drugs, which are often required for optimal biological activity.
The versatility of Benzyl minohexanoate tosylate is also highlighted by its use in material science applications. Researchers have utilized this compound as a precursor for polymers and coatings with unique properties. Its ability to form stable esters and amides makes it an ideal candidate for creating materials with enhanced durability and functionality.
The future prospects for Benzyl minohexanoate tosylate are promising, with ongoing research aimed at uncovering new applications and refining existing synthetic methods. As our understanding of molecular interactions continues to grow, it is likely that this compound will play an even greater role in advancing scientific knowledge and developing innovative solutions across multiple disciplines.
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